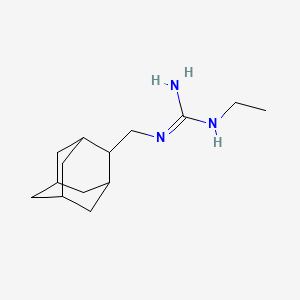![molecular formula C11H15NO3S B2773159 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid CAS No. 1485758-42-6](/img/structure/B2773159.png)
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a compound with the IUPAC name (2-phenoxyethyl)cysteine . It is a powder form substance and its molecular weight is 225.31 .
Molecular Structure Analysis
The InChI code for “2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is1S/C11H15NO2S/c12-10 (11 (13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2, (H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a powder form substance . It has a molecular weight of 225.31 . The compound is stored at room temperature .Applications De Recherche Scientifique
Immunobiological Activity : Doláková et al. (2005) synthesized 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, including sulfanyl groups. These compounds showed significant immunostimulatory and immunomodulatory potency, enhancing chemokine secretion and augmenting nitric oxide biosynthesis (Doláková et al., 2005).
Synthesis of Amino Acid Derivatives : Kantam et al. (2010) described the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Heterocycle Synthesis : Miyata et al. (2002) employed a combination of sulfanyl radical addition-cyclization for the synthesis of cyclic β-amino acids, which are valuable in the practical synthesis of specific amino acids like 2-aminocyclopentanecarboxylic acid (Miyata et al., 2002).
Antifungal Tripeptides Study : Flores-Holguín et al. (2019) used conceptual density functional theory to study the reactivity of antifungal tripeptides, including 2-Amino-3-phenylpropanamido variants. This research is crucial for understanding peptide reactivity and drug design (Flores-Holguín et al., 2019).
Polymer Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amines including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers showed increased thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).
Antileukotrienic Agents Synthesis : Jampílek et al. (2004) synthesized compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid, potential antileukotrienic drugs. These compounds showed antiplatelet activity and inhibited platelet aggregation (Jampílek et al., 2004).
Solid Phase Peptide Synthesis : Erlandsson and Undén (2006) described a new safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), for solid phase peptide synthesis, highlighting its stability and efficiency (Erlandsson & Undén, 2006).
Pharmaceutical Chemistry : Rahman et al. (2005) synthesized novel compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid, contributing to the field of pharmaceutical chemistry (Rahman et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLQJNSGCTPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

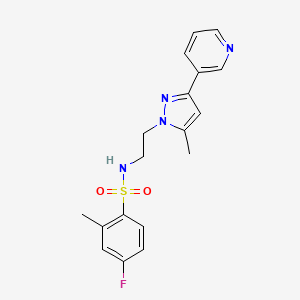
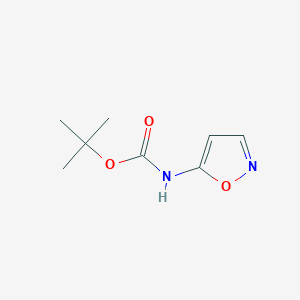
![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)
![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2773091.png)
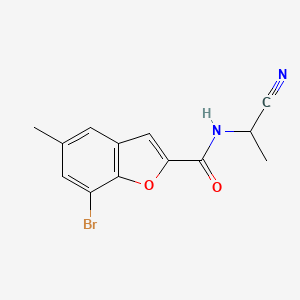
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)
![7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2773095.png)
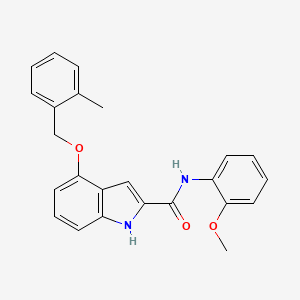
![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)
